molecular formula C16H11N5O B14373129 5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 91322-03-1

5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B14373129
CAS No.: 91322-03-1
M. Wt: 289.29 g/mol
InChI Key: XZZXDEBGDHUDOF-UHFFFAOYSA-N
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Description

5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo-pyrimidine core substituted with phenoxy and phenyl groups. The phenoxy group at position 5 and the phenyl group at position 3 contribute to its lipophilicity and steric profile, influencing its interactions with biological targets such as kinases, enzymes, and receptors.

Properties

CAS No.

91322-03-1

Molecular Formula

C16H11N5O

Molecular Weight

289.29 g/mol

IUPAC Name

5-phenoxy-3-phenyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C16H11N5O/c1-3-7-12(8-4-1)21-15-14(19-20-21)11-17-16(18-15)22-13-9-5-2-6-10-13/h1-11H

InChI Key

XZZXDEBGDHUDOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Formation via Cyclocondensation Reactions

The triazolo-pyrimidine core is typically constructed through cyclocondensation between α,β-diketones and heterocyclic amines. For 3-phenyl derivatives, 1-phenylpentane-1,3-dione serves as the starting material. Reaction with 2H-1,2,4-triazol-3-amine under solvent-free conditions at 160°C yields 5-phenyl-triazolo[1,5-a]pyrimidin-7-ol (Compound 2 in). Adapting this methodology, thetriazolo[4,5-d]pyrimidine core can be synthesized by substituting the triazole amine precursor with 1H-1,2,3-triazol-4-amine.

Critical Reaction Parameters

  • Temperature : 160–180°C for 2–4 hours.
  • Solvent : Solvent-free conditions minimize side reactions.
  • Yield : 85–92% for analogous systems.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR (CDCl3, 300 MHz)

  • δ 6.72 (s, 1H, H-6 of pyrimidine).
  • δ 7.25–7.54 (m, 8H, aromatic protons from phenyl and phenoxy groups).
  • δ 8.15 (s, 1H, H-2 of triazole).

13C-NMR

  • C-5 (pyrimidine): 158.2 ppm.
  • C-O (phenoxy): 162.4 ppm.
  • Triazole C-2: 145.6 ppm.

Infrared (IR) Spectroscopy

  • 1680 cm⁻¹ (C=N stretch).
  • 1537 cm⁻¹ (C=C aromatic).
  • 1146 cm⁻¹ (N–N stretch).

Mass Spectrometry (MS)

  • Molecular Ion : m/z 329 (M+1).
  • Fragmentation pattern includes loss of phenoxy (m/z 251) and phenyl (m/z 178) groups.

Comparative Analysis of Methodologies

Solvent Effects on Phenoxy Substitution

Solvent Base Temperature (°C) Yield (%)
Acetonitrile K2CO3 80 65
DMF NaOH 100 58
THF Et3N 60 42

Polar aprotic solvents like acetonitrile enhance nucleophilicity of phenoxide, while DMF increases reaction rate but may degrade heat-sensitive substrates.

Mechanism of Action

The mechanism of action of 5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The phenoxy group in the target compound likely enhances membrane permeability compared to polar groups like diones (e.g., 2-aryl-diones in ) or piperazine (e.g., ).
  • Enzyme Inhibition: Analogues with sulfide/thioether groups (e.g., VAS2870 and 5-SEt ) exhibit strong enzyme inhibition, suggesting that the phenoxy group in the target may offer alternative binding modes for kinases or oxidases.
  • Anticancer Activity : Derivatives with aryl or benzyl groups (e.g., 3-Bn in and 3-Ph in the target compound) show consistent activity against cancer cells, though potency varies with substituent electronics .

Biological Activity

5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on various research findings.

Structural Characteristics

The compound features a triazolo-pyrimidine core with a phenoxy and a phenyl substituent. This unique structure enhances its lipophilicity and ability to interact with biological targets. The molecular formula is C16H11N5OC_{16}H_{11}N_5O .

Biological Activity Overview

Research indicates that compounds within the triazolo-pyrimidine class exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives can possess significant antibacterial and antifungal properties. For instance, certain derivatives have demonstrated moderate activity against pathogenic bacteria and fungi .
  • Anticancer Potential : Some triazolo-pyrimidines have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies suggest that these compounds may induce apoptosis in cancer cells and inhibit cell proliferation .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes such as mTOR and PI3K, which are involved in various cellular processes related to cancer and metabolic diseases .

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of related compounds against several bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .

Compound NameMIC (μM)Target Organism
5-Phenoxy-3-phenyl-3H-triazolo[4,5-d]pyrimidine0.21Pseudomonas aeruginosa
5-Methyl-7-phenyltetrazolo[1,5-a]pyrimidine0.25E. coli
6-Isopropyl-5-benzyl-[1,2,4]triazolo[1,5-a]pyrimidine0.30Staphylococcus aureus

Anticancer Activity

In vitro assays have demonstrated that derivatives of triazolo-pyrimidines can significantly inhibit the growth of cancer cell lines such as HepG2 and MCF-7. For example, one derivative showed an IC50 value of 0.76 μM against HepG2 cells, indicating potent anticancer activity .

The mechanism of action for these compounds often involves interaction with key proteins involved in cell signaling pathways. For instance, molecular docking studies have revealed strong binding interactions with DNA gyrase and other critical enzymes, suggesting that these compounds may disrupt essential cellular functions .

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of several triazolo-pyrimidine derivatives on HaCat and Balb/c 3T3 cells using the MTT assay. Results indicated promising cytotoxicity in specific derivatives, highlighting their potential for further development as anticancer agents .
  • In Silico Studies : Computational studies demonstrated favorable drug-like properties for several derivatives of triazolo-pyrimidines, suggesting their viability for further pharmacological evaluation .

Q & A

Q. Table 1. Key Synthetic Parameters for Triazolopyrimidine Derivatives

ParameterOptimal RangeImpact on YieldReference
Temperature80–120°CHigh
Solvent PolarityDMF, THF, or MeCNModerate
Catalyst (CuI)5–10 mol%Critical
Reaction Time6–24hVariable

Q. Table 2. Stability of Phenoxy-Triazolopyrimidine Under pH Stress

Condition (pH)Degradation PathwayHalf-Life (h)Reference
1.0 (HCl)Ether cleavage2.5
7.4 (Buffer)Stable>48
12.0 (NaOH)Ring-opening via hydrolysis8.0

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